4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde
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Overview
Description
4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a diazabicyclo group and an aldehyde functional group. It is primarily used in research settings and has various applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1,4-diazabicyclo[3.2.1]octane under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
. Industrial production would involve stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde involves its interaction with various molecular targets. The diazabicyclo group acts as a nucleophilic catalyst, facilitating reactions by stabilizing transition states and lowering activation energies . The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a different bicyclic structure, commonly used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar catalytic properties but a different structural arrangement.
Tropane: A bicyclic compound with a nitrogen atom, used in various pharmaceutical applications.
Uniqueness
4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is unique due to the combination of its bicyclic diazabicyclo group and the thiophene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-(1,4-diazabicyclo[3.2.1]octan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-7-11-5-10(8-15-11)13-4-3-12-2-1-9(13)6-12/h5,7-9H,1-4,6H2 |
InChI Key |
SFHJXDDKYYPYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
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